

Analytical Standard for 5,6-trans-Vitamin D3: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-trans-Vitamin D3, also known as 5,6-trans-cholecalciferol, is a significant photoisomer of Vitamin D3.[1][2] As an essential reference material, the analytical standard of **5,6-trans-Vitamin D3** is crucial for the accurate identification, quantification, and methodological validation in research, quality control, and drug development. This document provides detailed application notes and protocols for the use of **5,6-trans-Vitamin D3** as an analytical standard. It is intended for research and analytical applications and is not for human or veterinary use.[3]

Physicochemical Properties and Specifications

The analytical standard of **5,6-trans-Vitamin D3** is a white to pale yellow solid.[5] Its identity and purity are established through various analytical techniques, ensuring its suitability as a reference material.

Table 1: Physicochemical Properties of 5,6-trans-Vitamin D3



Property	Value	Source
Chemical Name	(3β,5E,7E)-9,10-Secocholesta- 5,7,10(19)-trien-3-ol	[6]
Synonyms	5,6-trans-Cholecalciferol, 5,6- trans-Colecalciferol, Cholecalciferol EP Impurity A	[3][7]
CAS Number	22350-41-0	[7][8]
Molecular Formula	C27H44O	[8]
Molecular Weight	384.64 g/mol	[8]
Appearance	Solid, white to pale yellow	[5]
Purity (by HPLC)	≥90%	[5]
Storage Temperature	-20°C	[5]
Solubility	Soluble in DMSO, DMF, and Ethanol	[4][9]

Analytical Methodologies

Accurate quantification and identification of **5,6-trans-Vitamin D3** are paramount. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the routine analysis of **5,6-trans-Vitamin D3**.

Table 2: HPLC Method Parameters for Vitamin D3 Isomer Analysis



Parameter	Method 1 (Normal Phase)	Method 2 (Reversed Phase)
Column	Silica column (5 μm, 4.6 mm × 250 mm)	C18 column (5 µm, 4.6 mm x 250 mm)
Mobile Phase	n-hexane/ethyl acetate (85:15 v/v)	Methanol/water (95:5 v/v)
Flow Rate	2.0 mL/min	1.0 mL/min
Detection Wavelength	292 nm	265 nm
Column Temperature	25 °C	30°C
Injection Volume	Not Specified	20 μL
Reference	[10]	[11]

Protocol: HPLC Analysis of 5,6-trans-Vitamin D3

- Standard Preparation: Accurately weigh the 5,6-trans-Vitamin D3 analytical standard and
 dissolve it in ethanol to prepare a stock solution. Further dilute with the mobile phase to
 create a series of calibration standards.
- Sample Preparation: For formulated products, dissolve the sample in ethanol. For biological matrices, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.
- Chromatographic Analysis: Equilibrate the HPLC system with the chosen mobile phase. Inject the prepared standards and samples.
- Quantification: Identify the 5,6-trans-Vitamin D3 peak based on its retention time compared
 to the standard. Construct a calibration curve by plotting the peak area versus the
 concentration of the standards. Use this curve to determine the concentration of 5,6-transVitamin D3 in the samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for analyzing Vitamin D metabolites in complex biological matrices.[12]

Table 3: LC-MS/MS Method Parameters for Vitamin D Metabolite Analysis

Parameter	Value
LC Column	Agilent Poroshell 120 EC-C18 or ZORBAX SB-C18 RRHD (2.1 mm × 100 mm, 1.8 μm)
Mobile Phase	A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (Gradient elution)
Flow Rate	0.3 - 0.5 mL/min
Ionization Source	Positive ion electrospray ionization (ESI)
MS Detection	Multiple Reaction Monitoring (MRM)
Reference	[13][14]

Protocol: LC-MS/MS Analysis of **5,6-trans-Vitamin D3**

- Sample Preparation (Biological Matrix):
 - \circ Protein Precipitation: To 100 μ L of serum or plasma, add 300 μ L of acetonitrile containing an internal standard (e.g., deuterated Vitamin D3). Vortex and centrifuge to precipitate proteins.[1][15]
 - Lipid Removal (Optional but Recommended): Use a lipid removal plate (e.g., Captiva EMR-Lipid) to reduce matrix effects and ion suppression.[1][13]
 - Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
- Data Analysis: Monitor the specific precursor-to-product ion transitions for 5,6-trans-Vitamin
 D3 and the internal standard. Quantify the analyte using the ratio of its peak area to that of



the internal standard against a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of the analytical standard.

Protocol: NMR Analysis of 5,6-trans-Vitamin D3

- Sample Preparation: Dissolve an accurately weighed amount of the 5,6-trans-Vitamin D3 standard in a deuterated solvent (e.g., CDCl3).
- ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key signals for Vitamin D3 analogs are typically observed in the olefinic region.
- ¹³C NMR and 2D NMR (for structural confirmation): Acquire a carbon-13 spectrum and twodimensional spectra (e.g., COSY, HSQC) to confirm the structure and assign resonances.
- Quantitative NMR (qNMR): For purity determination, a certified internal standard is added to the sample. The purity of **5,6-trans-Vitamin D3** is calculated by comparing the integral of a specific analyte signal to that of the internal standard.[3]

Vitamin D Signaling Pathway

Vitamin D3 and its metabolites, including **5,6-trans-Vitamin D3**, exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[16][17]





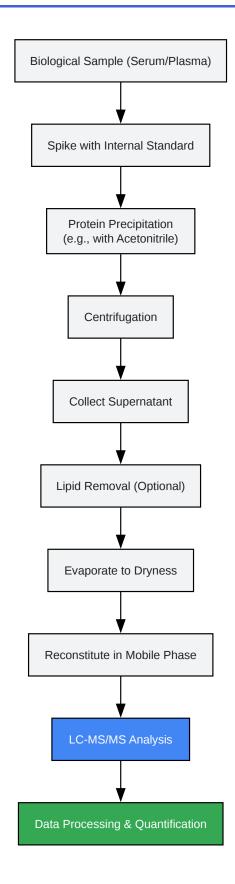
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Caption: Vitamin D Receptor (VDR) Signaling Pathway.

Experimental Workflow for Quantification in Biological Samples

The following diagram illustrates a typical workflow for the quantification of **5,6-trans-Vitamin D3** in a biological matrix using LC-MS/MS.





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Caption: LC-MS/MS Sample Preparation Workflow.



Conclusion

The **5,6-trans-Vitamin D3** analytical standard is an indispensable tool for researchers and professionals in the fields of life sciences and drug development. The detailed protocols and data presented in these application notes provide a comprehensive guide for its effective use in various analytical applications, ensuring the generation of accurate and reproducible results. Adherence to these methodologies will support robust scientific investigation and quality assurance in the analysis of Vitamin D and its related compounds.

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